Kamebakaurine

Descripción general

Descripción

Kamebakaurine is a diterpenoid that exhibits anti-cancer and anti-inflammatory activities . It is a natural compound that falls under the category of Diterpenoids .

Molecular Structure Analysis

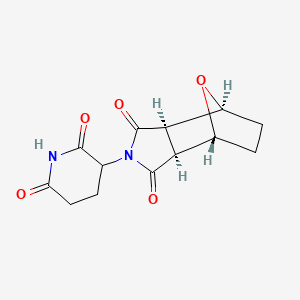

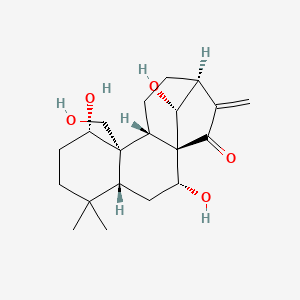

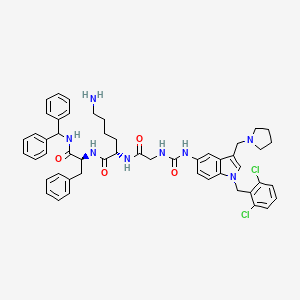

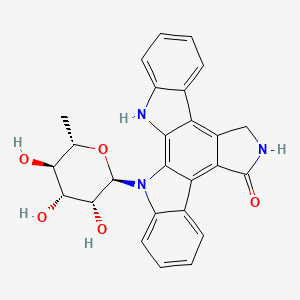

Kamebakaurine has a molecular formula of C20H30O5 and a molecular weight of 350.44900 . It’s important to note that the exact 3D structure and conformation could influence its interactions and function.

Physical And Chemical Properties Analysis

Kamebakaurine is a powder with a molecular weight of 350.44900. It has a density of 1.3g/cm3, a boiling point of 563.5ºC at 760 mmHg, and a melting point of 7ºC .

Aplicaciones Científicas De Investigación

Inhibition of NF-κB Activation

Kamebakaurin, identified from numerous medicinal plants, is a kaurane diterpene that has shown potential in the treatment of inflammation and cancer. It has been demonstrated to be a potent inhibitor of the activation of the transcription factor NF-κB, which plays a central role in the regulation of apoptosis and immune responses. Kamebakaurin directly targets the DNA-binding activity of the p50 subunit of NF-κB, preventing the activation of NF-κB by various stimuli in different cell types without affecting the degradation of IκB-α or nuclear translocation of NF-κB. This inhibition leads to the prevention of the expression of antiapoptotic NF-κB target genes and sensitizes cells to induced apoptosis, making it a valuable candidate for intervening in NF-κB-dependent pathological conditions (Lee, Koo, Hwang, & Lee, 2002).

Hepatoprotective Effects

Kamebakaurin has also been studied for its hepatoprotective effects. It has been found to ameliorate acetaminophen-induced hepatotoxicity by inhibiting lipid peroxidation and the inflammatory response in mice. Pretreatment with Kamebakaurin reduced the magnitude of increases in plasma levels of hepatic injury markers, lipid peroxidation, and inflammatory response, demonstrating its capacity to protect the liver from acetaminophen-induced damage (Yoshioka et al., 2017).

Inhibition of TAK1 in Dendritic Cells

Research has shown that Kamebakaurin can inhibit the kinase activity of TAK1 (transforming growth factor-beta-activated kinase 1) in dendritic cells, which is followed by the inhibition of downstream signaling cascades such as IKK phosphorylation-IκBα degradation and nuclear translocation of NF-κB. This inhibition suggests that TAK1 might be a direct molecular target of Kamebakaurin, providing a basis for its anti-cancer and anti-inflammatory activities (Kim et al., 2013).

Anti-Inflammatory Effects in Animal Models

Kamebakaurin has demonstrated anti-inflammatory activity in both in vitro and in vivo models. It has been shown to dose-dependently inhibit the expression of inflammatory NF-KB target genes and the production of inflammatory mediators in LPS-stimulated cells. Furthermore, it has suppressed inflammation in an air pouch model and adjuvant arthritis model in animals, indicating its potential as a therapeutic intervention for NF-KB-dependent pathological conditions like inflammation (Lee et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSUEVLJUHPROF-BIGDWJEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kamebakaurin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

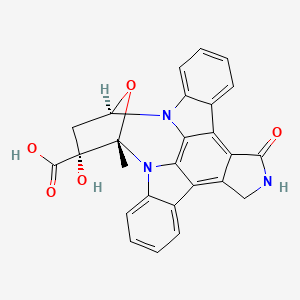

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)